molecular formula C17H14N2O4S2 B6497411 2-[(5Z)-5-[(8-ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 902023-54-5

2-[(5Z)-5-[(8-ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B6497411
CAS No.: 902023-54-5
M. Wt: 374.4 g/mol
InChI Key: YTDOBIMWAZCSNE-JYRVWZFOSA-N
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Description

2-[(5Z)-5-[(8-Ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a rhodanineacetic acid derivative characterized by a 1,3-thiazolidin-4-one core substituted with a (Z)-configured 8-ethoxyquinolin-2-ylmethylidene group at the C5 position and an acetic acid moiety at N3. Its structural uniqueness arises from the ethoxyquinoline substituent, which distinguishes it from simpler arylalkylidene analogs. The quinoline moiety may enhance pharmacokinetic properties, such as membrane permeability and target binding, compared to benzylidene or heteroaryl derivatives .

Properties

IUPAC Name

2-[(5Z)-5-[(8-ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c1-2-23-12-5-3-4-10-6-7-11(18-15(10)12)8-13-16(22)19(9-14(20)21)17(24)25-13/h3-8H,2,9H2,1H3,(H,20,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDOBIMWAZCSNE-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1N=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC2=C1N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other rhodanine-3-acetic acid derivatives, differing primarily in the C5 substituent. Key analogues include:

Compound Name C5 Substituent Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound 8-Ethoxyquinolin-2-ylmethylidene 479.6* Ethoxyquinoline group enhances lipophilicity and π-π stacking interactions. Potential antimicrobial/antifungal
{(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid 4-Isopropylbenzylidene 321.41 Hydrophobic isopropyl group increases log P (predicted: ~4.9). Not reported
{(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid Pyridin-2-ylmethylidene 280.31 Pyridine ring improves solubility and antifungal potency. Strong antifungal (Candida spp.)
2-[(5Z)-5-[(2E)-2-Methyl-3-phenyl-2-propenylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Cinnamylidene 361.44 Extended conjugation enhances UV absorption and stability. Antidiabetic (Kinedak®)

*Molecular weight calculated from formula C₂₄H₂₁N₃O₄S₂ ().

Key Structural Insights :

  • The ethoxyquinoline group in the target compound introduces steric bulk and electron-rich aromaticity, which may improve binding to microbial enzymes (e.g., shikimate kinase) compared to smaller substituents .
  • Pyridinylmethylidene derivatives () exhibit superior antifungal activity due to hydrogen-bonding interactions with fungal targets.
Physicochemical Properties
  • Lipophilicity: The ethoxyquinoline substituent likely increases log P compared to simpler benzylidene derivatives (e.g., 4-isopropylbenzylidene analog: log P ~4.9 ).
  • Acidity : The acetic acid moiety confers water solubility at physiological pH (pKa ~3.37 for similar compounds ), facilitating formulation.
  • Spectroscopic Features: IR and NMR spectra would show characteristic peaks for the thioxo group (ν ~1200 cm⁻¹), quinoline C=N (ν ~1600 cm⁻¹), and acetic acid carbonyl (ν ~1700 cm⁻¹) .

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